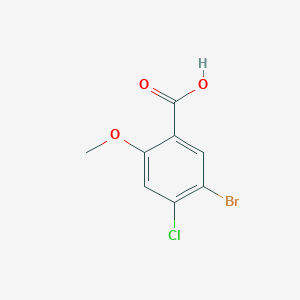

5-溴-4-氯-2-甲氧基苯甲酸

描述

5-Bromo-4-chloro-2-methoxybenzoic acid is a compound that has garnered attention due to its relevance in various chemical syntheses and potential applications in medicinal chemistry. The compound is characterized by the presence of bromo, chloro, and methoxy substituents on a benzoic acid framework, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a key intermediate similar to 5-Bromo-4-chloro-2-methoxybenzoic acid, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This synthesis was scalable and demonstrated significant cost reduction, which is crucial for industrial applications, particularly in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-4-chloro-2-methoxybenzoic acid has been characterized using various techniques. Single-crystal X-ray diffraction has been employed to determine the supramolecular architectures of molecular adducts formed by 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds . These studies reveal the importance of functional groups such as OH and COOH in molecular recognition through hydrogen bonding, which is also relevant for the analysis of 5-Bromo-4-chloro-2-methoxybenzoic acid.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted benzoic acids has been investigated, showing that these compounds can undergo nucleophilic substitution reactions. For example, 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, and its methoxy and ethoxy derivatives could be further transformed into hydroxy compounds upon treatment with hydrobromic acid . These findings suggest that 5-Bromo-4-chloro-2-methoxybenzoic acid may also participate in similar substitution reactions, which could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzoic acids have been characterized using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These studies provide insights into the vibrational modes, electronic transitions, and thermodynamic properties of these compounds, which are essential for understanding their behavior in different environments and temperatures. Additionally, the luminescent and magnetic properties of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid have been explored, indicating potential applications in materials science .

科学研究应用

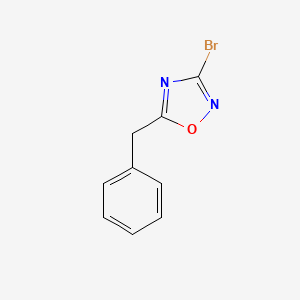

合成和生物活性

一项研究报道了合成一系列含有 5-氯-2-甲氧基苯甲酰肼部分的 1,3,4-恶二唑衍生物。这些化合物,包括 5-氯-2-甲氧基苯甲酸酯,被评估了其抗菌和抗真菌活性。结果表明,针对特定衍生物的测试菌株具有显着的活性 (Kumar 等人,2013)。

用于治疗应用的工业合成

5-溴-2-氯-4-(甲氧基羰基)苯甲酸是合成 SGLT2 抑制剂家族的关键中间体,该家族有望用于糖尿病治疗。一项调查详细介绍了其合成的实用且可扩展的工业过程,突出了其在治疗应用中的重要性 (Zhang 等人,2022)。

晶体学和光谱分析

合成了标题化合物并对其进行了表征,表明其作为杀软体动物剂的潜在用途。该研究涉及晶体学分析,提供了对其结构特征和潜在应用的见解 (Duan 等人,2014)。

分子相互作用和结构研究

一项研究调查了甲氧基取代基对溴苯甲酸中 II 型卤键强度的影响,包括 4-溴-3,5-二(甲氧基)苯甲酸等衍生物。这些发现有助于理解分子相互作用和结构动力学,这在各个科学领域至关重要 (Raffo 等人,2016)。

作用机制

Target of Action

The primary target of 5-Bromo-4-chloro-2-methoxybenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . Inhibiting this protein can help manage blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

5-Bromo-4-chloro-2-methoxybenzoic acid interacts with its target by inhibiting the reabsorption of glucose in the renal tubules . This inhibition reduces blood glucose levels without depending on insulin .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it prevents glucose from being reabsorbed into the bloodstream, leading to its excretion in the urine . This results in lowered blood glucose levels .

Result of Action

The primary result of the action of 5-Bromo-4-chloro-2-methoxybenzoic acid is a reduction in blood glucose levels . This can help manage hyperglycemia in diabetes patients . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-4-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTGYPSSHXBNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604193 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methoxybenzoic acid | |

CAS RN |

95383-17-8 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。